

Technical Guide: Physical Properties of Dimethyl Cyclopropane-1,1-dicarboxylate

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Compound of Interest

Compound Name:	Dimethyl cyclopropane-1,1-dicarboxylate
Cat. No.:	B1304618

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Introduction

Dimethyl cyclopropane-1,1-dicarboxylate (CAS No. 6914-71-2) is a cyclic diester that serves as a valuable building block in organic synthesis. Its strained three-membered ring and dual ester functionalities make it a versatile precursor for the synthesis of more complex molecules, including pharmaceutical intermediates. A thorough understanding of its physical properties is essential for its effective use in laboratory and industrial settings, ensuring proper handling, reaction control, and purification.

This technical guide provides a comprehensive overview of the key physical and spectroscopic properties of **Dimethyl cyclopropane-1,1-dicarboxylate**. It includes tabulated data for easy reference, detailed experimental protocols for both its synthesis and the measurement of its core physical characteristics, and a workflow diagram illustrating its preparation and analysis.

Physical and Chemical Properties

Dimethyl cyclopropane-1,1-dicarboxylate is a clear, colorless liquid at room temperature.[\[1\]](#) Its key physical properties are summarized in the tables below.

Table 2.1: General and Thermodynamic Properties

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₀ O ₄	[2]
Molecular Weight	158.15 g/mol	[1]
Physical Appearance	Clear, colorless liquid	[1]
Boiling Point	196-198 °C (at 760 mmHg)	[1]
Flash Point	95 °C (203 °F) - closed cup	N/A
Vapor Pressure	2.73 mmHg at 25 °C	N/A

Table 2.2: Physical Constants

Property	Value	Conditions	Reference(s)
Density	1.147 g/mL	at 25 °C	[1]
Refractive Index (n _D)	1.441	at 20 °C	[1]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of **Dimethyl cyclopropane-1,1-dicarboxylate**.

Table 3.1: Summary of Expected Spectroscopic Features

Technique	Expected Features
¹ H NMR	Signals corresponding to the two equivalent methoxy groups (-OCH ₃) and the four equivalent cyclopropyl protons (-CH ₂ -). The methoxy protons would appear as a sharp singlet, while the cyclopropyl protons would exhibit a more complex signal, likely a singlet or a narrow multiplet, due to their magnetic equivalence.
¹³ C NMR	Resonances for the methyl carbons of the ester groups, the methylene carbons of the cyclopropane ring, the quaternary cyclopropyl carbon, and the carbonyl carbons of the ester groups.
Infrared (IR)	Strong absorption band characteristic of the C=O (ester) stretch, typically around 1730 cm ⁻¹ . Bands for C-O stretching and C-H stretching of the alkyl and cyclopropyl groups would also be present.
Mass Spec. (MS)	The molecular ion peak (M ⁺) would be expected at m/z = 158. Common fragmentation patterns would include the loss of a methoxy group (-OCH ₃ , m/z = 127) or a carbomethoxy group (-CO ₂ CH ₃ , m/z = 99).

Note: Actual spectra are available for reference in databases such as PubChem (CID 2769539) and from commercial suppliers.[\[3\]](#)

Experimental Protocols

The following sections detail the methodologies for the synthesis of **Dimethyl cyclopropane-1,1-dicarboxylate** and the determination of its key physical properties.

Synthesis Protocol: Cyclopropanation of Dimethyl Malonate

This protocol is based on the well-established reaction between dimethyl malonate and 1,2-dibromoethane using potassium carbonate as the base.

Materials:

- Dimethyl malonate
- 1,2-Dibromoethane
- Potassium carbonate (K_2CO_3), finely ground
- Dimethylformamide (DMF)
- Diethyl ether (for extraction)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)

Equipment:

- Three-neck round-bottom flask
- Mechanical stirrer
- Reflux condenser
- Heating mantle with temperature control
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Reaction Setup: In a dry three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add dimethylformamide (DMF).

- **Addition of Reagents:** To the solvent, add dimethyl malonate, 1,2-dibromoethane, and finely comminuted potassium carbonate.
- **Reaction:** Heat the mixture to approximately 100-120 °C with vigorous stirring. The reaction is typically monitored by gas chromatography (GC) and allowed to proceed for several hours until the starting material is consumed.
- **Workup:** Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate). Wash the collected salts with a small amount of diethyl ether or DMF to recover any residual product.
- **Extraction:** Combine the filtrate and the washings. Transfer the solution to a separatory funnel. If DMF was used, the product is typically isolated by distillation. If a different solvent system is used, wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the resulting crude oil by vacuum distillation to yield pure **Dimethyl cyclopropane-1,1-dicarboxylate**. The product typically distills at approximately 85 °C / 18 mbar.

Physical Property Determination Protocols

4.2.1 Boiling Point Determination (Thiele Tube Method):

- Place a small amount (0.5-1 mL) of the purified liquid into a small test tube.
- Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid.
- Attach the test tube to a thermometer.
- Place the assembly in a Thiele tube containing mineral oil, ensuring the sample is level with the thermometer bulb.
- Gently heat the side arm of the Thiele tube. A stream of bubbles will emerge from the capillary tube as the air expands and the liquid's vapor pressure increases.

- Continue heating until a continuous and rapid stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record the atmospheric pressure.

4.2.2 Density Determination (Pycnometer Method):

- Thoroughly clean and dry a pycnometer (specific gravity bottle) of a known volume.
- Weigh the empty, dry pycnometer on an analytical balance.
- Fill the pycnometer with the sample liquid, ensuring no air bubbles are present. If the pycnometer has a stopper with a capillary, the excess liquid will be expelled.
- Thermostat the filled pycnometer to a constant temperature (e.g., 25.0 °C).
- Carefully wipe any excess liquid from the outside of the pycnometer and weigh it.
- The density is calculated by dividing the mass of the liquid (filled pycnometer weight minus empty pycnometer weight) by the known volume of the pycnometer.

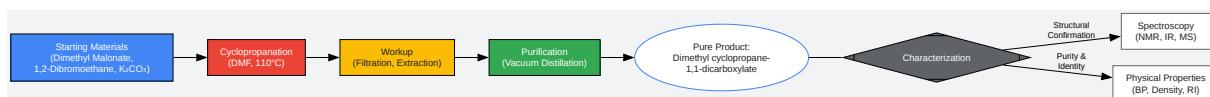
4.2.3 Refractive Index Determination (Abbe Refractometer):

- Ensure the prism of the Abbe refractometer is clean and dry.
- Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
- Place a few drops of the sample liquid onto the surface of the prism.
- Close the prisms and allow the temperature to equilibrate to the desired value (typically 20.0 °C), using the instrument's water bath connections.
- Adjust the light source and move the adjustment knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

- If color fringing is observed, adjust the chromaticity compensator until a sharp black-and-white borderline is obtained.
- Read the refractive index directly from the instrument's scale.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **Dimethyl cyclopropane-1,1-dicarboxylate**.



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Caption: Synthesis and Analysis Workflow.

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